Tigecycline

Description

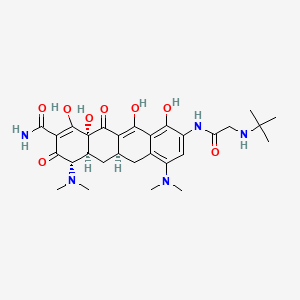

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVUOXKZCCAWOJ-HJYUBDRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048581 | |

| Record name | Tigecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Orange powder or cake | |

CAS No. |

220620-09-7 | |

| Record name | Tigecycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220620097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tigecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tigecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4S,4aS,5aR,12aS)-9- [2-(tert-butylamino)acetamido] -4,7-bis (dimethylamino) -1,4,4a,5,5a,6,11, 12a-octahydro-3,10,12, 2a-tetrahydroxy-1, 11-dioxo-2-naphthacenecarboxamide (hydrochloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIGECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JE2N95KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tigecycline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis of a Modern Antibiotic: A Technical Guide to the Discovery and Synthesis of Tigecycline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigecycline, the first clinically approved glycylcycline antibiotic, represents a significant advancement in combating bacterial resistance. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound. It is designed to serve as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes. The development of this compound was a direct response to the growing threat of bacteria resistant to traditional tetracyclines, primarily through efflux pumps and ribosomal protection mechanisms. By modifying the tetracycline scaffold, specifically at the 9-position of minocycline, scientists were able to create a molecule that not only evades these resistance mechanisms but also exhibits a broader spectrum of activity. This document delves into the semi-synthetic process from minocycline, detailing the critical steps of nitration, reduction, and acylation. Furthermore, it outlines the experimental procedures for evaluating the efficacy of this compound, including the determination of Minimum Inhibitory Concentrations (MICs) and ribosome binding affinity assays. All quantitative data is presented in clear, comparative tables, and logical and experimental workflows are illustrated with detailed diagrams.

Discovery and Rationale: Overcoming Tetracycline Resistance

The development of the glycylcycline class of antibiotics was driven by the urgent need to address the increasing prevalence of bacterial resistance to the tetracycline family of drugs.[1] Tetracyclines, first introduced in the mid-20th century, are broad-spectrum antibiotics that inhibit bacterial protein synthesis.[2] However, their efficacy has been compromised by two primary mechanisms of resistance:

-

Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[3]

-

Ribosomal Protection Proteins: These proteins interact with the ribosome to dislodge the bound tetracycline, allowing protein synthesis to resume.[3]

The key innovation behind this compound was the addition of a bulky N,N-dimethylglycylamido moiety to the 9-position of the minocycline scaffold.[1][4] This structural modification sterically hinders the interaction of this compound with both efflux pumps and ribosomal protection proteins, allowing it to maintain its activity against tetracycline-resistant strains.[3] This strategic design resulted in an antibiotic with an expanded spectrum of activity against a wide range of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][4]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the tetracycline antibiotic, minocycline. The overall strategy involves the introduction of an amino group at the 9-position of the minocycline core, followed by acylation to attach the characteristic N-tert-butylglycyl side chain.

Synthesis Pathway

The primary synthetic route to this compound can be summarized in the following key steps:

-

Nitration of Minocycline: Minocycline is first nitrated at the 9-position to yield 9-nitrominocycline.

-

Reduction of the Nitro Group: The nitro group of 9-nitrominocycline is then reduced to an amino group, forming the key intermediate, 9-aminominocycline.

-

Acylation of 9-aminominocycline: Finally, 9-aminominocycline is acylated with an appropriate reagent to introduce the N-tert-butylglycylamido side chain, yielding this compound.

Detailed Experimental Protocols

The following protocols are a synthesis of methodologies reported in the scientific and patent literature.

-

Reaction Setup: In a reaction vessel suitable for low-temperature reactions, dissolve minocycline hydrochloride in concentrated sulfuric acid under a nitrogen atmosphere. The temperature should be maintained between -10°C and -1°C.[5]

-

Nitration: Slowly add a nitrating agent, such as potassium nitrate, to the solution over a period of 30-45 minutes, ensuring the temperature remains within the specified range.[5]

-

Reaction Monitoring: Stir the reaction mixture for 1-2 hours at approximately -5°C.[5] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation (Optional): The resulting 9-nitrominocycline disulfate can be isolated from the reaction mixture or used directly in situ for the subsequent reduction step.[5]

-

Reduction Setup: The 9-nitrominocycline intermediate is subjected to reduction. A common method is catalytic hydrogenation. The 9-nitrominocycline disulfate is dissolved in a suitable solvent system, for example, a mixture of 2-methoxyethanol and 2N sulfuric acid.[6]

-

Hydrogenation: Add a palladium on carbon (Pd/C) catalyst to the solution.[6] The reaction is then carried out under a hydrogen atmosphere (e.g., 40 psi) until the reduction is complete.[6]

-

Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The 9-aminominocycline can then be isolated, for instance, as a disulfate salt in a granular form.[7]

There are two primary methods for the final acylation step.

Method A: Acylation with N-t-butylglycyl chloride

-

Reaction Setup: 9-aminominocycline is reacted with N-t-butylglycyl chloride hydrochloride.[5] The reaction is performed under a nitrogen atmosphere at a pH below 3.[8]

-

Solvent System: A mixture of an organic solvent and water is used. This is advantageous as it prevents frothing during pH adjustments in the work-up phase.[8]

-

Temperature Control: The acylation reaction is typically carried out at a temperature between 0°C and 10°C.[8]

-

Purification: Following the reaction, this compound is extracted and purified.

Method B: Two-step Acylation via a Chloroacetyl Intermediate

-

Formation of the Intermediate: 9-aminominocycline is first reacted with chloroacetyl chloride to produce a 9-chloroacetaminominocycline intermediate.[5]

-

Nucleophilic Substitution: This intermediate is then reacted with tert-butylamine.[9] The reaction can be carried out in a solvent such as N,N-dimethylacetamide in the presence of sodium iodide at around 50°C for approximately 2 hours.[6]

-

Work-up and Purification: The reaction mixture is then diluted with a suitable organic solvent (e.g., methylene chloride) and water. The pH is adjusted to around 8.0-8.3, and the product is extracted into the organic layer.[6] The organic layers are combined, washed, and the solvent is evaporated to yield this compound.[6]

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[10] Its mechanism is similar to that of other tetracyclines but with enhanced efficacy.

Ribosomal Binding

The primary target of this compound is the bacterial 30S ribosomal subunit.[3][10] It binds to the A site of the ribosome, effectively blocking the entry of aminoacyl-tRNA molecules.[10] This prevents the incorporation of amino acids into the growing polypeptide chain, thereby halting protein synthesis.[10]

The glycylamido side chain at the 9-position plays a crucial role in the enhanced binding affinity of this compound to the ribosome.[3] Studies have shown that this compound binds to the 70S ribosome with a significantly higher affinity than both minocycline and tetracycline.[11]

Overcoming Resistance

The structural modifications of this compound, particularly the bulky side chain at the D-9 position, are key to its ability to overcome common tetracycline resistance mechanisms.[3]

-

Efflux Pumps: The large glycylamido group makes this compound a poor substrate for the tetracycline-specific efflux pumps.[3]

-

Ribosomal Protection: The enhanced binding affinity and the unique conformation of this compound when bound to the ribosome make it less susceptible to being dislodged by ribosomal protection proteins.[3]

Quantitative Data

Ribosomal Binding Affinity

| Compound | Ribosome Subunit | Dissociation Constant (KD) |

| This compound | 30S | ~10-8 M |

| 70S | ~10-8 M | |

| Minocycline | 30S | ~10-7 M |

| 70S | ~10-7 M | |

| Tetracycline | 30S | >10-6 M |

| 70S | >10-6 M | |

| Data synthesized from biophysical analyses.[12] |

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

| Organism | Resistance Profile | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | ≤0.5 | ≤0.5 |

| Enterococcus spp. | Vancomycin-resistant (VRE) | ≤0.25 | ≤0.25 |

| Streptococcus pneumoniae | Penicillin-resistant | ≤0.25 | ≤0.25 |

| Acinetobacter baumannii | Imipenem-resistant | 2 | 8 |

| Enterobacteriaceae | ESBL-producing | ≤2 | ≥8 |

| Klebsiella pneumoniae | Carbapenem-resistant | >2 | >2 |

| Escherichia coli | Carbapenem-resistant | >2 | >2 |

| MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple studies.[13][14][15] |

Human Pharmacokinetics (Multiple Doses)

| Parameter | Value |

| Cmax (Maximum Concentration) | 0.87 (27% CV) µg/mL |

| AUC0-24h (Area Under the Curve) | 4.70 (36% CV) µg·h/mL |

| t1/2 (Half-life) | 42.4 (83% CV) h |

| CL (Clearance) | 23.8 (33% CV) L/h |

| Vdss (Volume of Distribution) | 7 to 10 L/kg |

| Protein Binding | 71-89% |

| Data based on a dosing regimen of 50 mg every 12 hours.[16][17] |

Key Experimental Methodologies

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or saline) at a known concentration.[18]

-

Preparation of Bacterial Inoculum: Culture the bacterial strain to be tested on a suitable agar medium overnight. Suspend several colonies in a sterile broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol for Ribosome Binding Affinity Assay (Competition Assay)

This protocol outlines a competitive binding assay to determine the affinity of this compound for the ribosome.

-

Reagents and Buffers:

-

Purified bacterial 30S or 70S ribosomes.

-

Radiolabeled tetracycline (e.g., [3H]tetracycline).

-

Unlabeled this compound, minocycline, and tetracycline for competition.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 8, 20 mM MgCl2, 200 mM NaCl, 0.1 mM EDTA, 6 mM 2-mercaptoethanol).[12]

-

-

Assay Setup: In microcentrifuge tubes, prepare a reaction mixture containing a fixed concentration of radiolabeled tetracycline and varying concentrations of the unlabeled competitor (this compound, minocycline, or tetracycline).[12]

-

Binding Reaction: Add a fixed concentration of the 30S or 70S ribosomes to initiate the binding reaction.[12] Incubate the mixture under appropriate conditions (e.g., room temperature for a specified time) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabeled tetracycline from the unbound ligand. This can be achieved by rapid filtration through a nitrocellulose membrane, which retains the ribosomes and bound ligand.

-

Quantification: Quantify the amount of radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radiolabeled tetracycline as a function of the unlabeled competitor concentration. From this competition curve, the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand) can be determined. The dissociation constant (Ki) for the competitor can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound stands as a testament to the power of rational drug design in overcoming the challenge of antibiotic resistance. Its journey from a modification of the minocycline structure to a clinically vital antibiotic highlights the importance of understanding resistance mechanisms at a molecular level. The synthetic pathways, while complex, are well-established, allowing for the production of this crucial therapeutic agent. The detailed protocols and quantitative data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to further explore the potential of the glycylcycline class and to develop the next generation of antibiotics to combat the ever-evolving threat of bacterial pathogens.

References

- 1. CN102276497A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. simulations-plus.com [simulations-plus.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Minocycline synthesis - chemicalbook [chemicalbook.com]

- 5. WO2010032219A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. "Process For The Preparation Of this compound" [quickcompany.in]

- 9. Tigilcycline, this compound, WAY-GAR-936, GAR-936, TBG-MINO, Tygacil-药物合成数据库 [drugfuture.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. journals.asm.org [journals.asm.org]

- 13. scispace.com [scispace.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Study on MICs of this compound in Clinical Isolates of Carbapenem Resistant Enterobacteriaceae (CRE) at a Tertiary Care Centre in North India - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reference.medscape.com [reference.medscape.com]

- 17. dovepress.com [dovepress.com]

- 18. A Novel Formulation of this compound Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Tigecycline to the 30S Ribosomal Subunit

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tigecycline, the first clinically approved glycylcycline antibiotic, demonstrates potent broad-spectrum activity by targeting the bacterial ribosome. Its efficacy, particularly against tetracycline-resistant strains, is rooted in its high-affinity binding to the 30S ribosomal subunit. This document provides a comprehensive technical overview of the quantitative binding affinity, the specific molecular interactions at the ribosomal A-site, and the detailed experimental protocols used to elucidate this crucial drug-target interaction.

Quantitative Binding Affinity Data

This compound's enhanced antibacterial activity compared to its predecessors, tetracycline and minocycline, is directly correlated with its superior binding affinity for the ribosome.[1] The addition of a bulky N,N-dimethylglycylamido group at the 9-position of the minocycline core increases this compound's affinity for the ribosomal target by up to five times.[1] Biophysical analyses have quantified this interaction, revealing dissociation constants (Kd) in the nanomolar range, which is significantly lower than that of earlier tetracyclines.[2] This enhanced affinity is a key factor in its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[3][4]

The following table summarizes the key quantitative data for the binding of this compound and related tetracyclines to the bacterial ribosome.

| Compound | Ribosomal Component | Method | Parameter | Value | Source Organism |

| This compound | 30S Subunit | Fluorescence Titration | Kd | ~10-8 M | E. coli |

| This compound | 70S Ribosome | Fluorescence Titration | Kd | ~10-8 M | E. coli |

| This compound | 70S Ribosome | In Vitro Translation | IC50 | 0.2 µM | E. coli |

| This compound | 30S Subunit | In Vitro Translation | IC50 | 0.2 µM | T. thermophilus |

| Minocycline | 30S Subunit | Fluorescence Titration | Kd | ~10-7 M | E. coli |

| Minocycline | 70S Ribosome | Fluorescence Titration | Kd | ~10-7 M | E. coli |

| Tetracycline | 30S Subunit | Fluorescence Titration | Kd | >10-6 M | E. coli |

| Tetracycline | 70S Ribosome | Fluorescence Titration | Kd | >10-6 M | E. coli |

| Tetracycline | 70S Ribosome | In Vitro Translation | IC50 | 4.0 µM | E. coli |

Table 1: Summary of quantitative binding data for this compound and related tetracyclines. Data compiled from multiple biophysical and functional assays.[2][5][6]

Molecular Mechanism and Binding Site Interactions

This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and sterically blocking the entry of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[3][4] This action prevents the incorporation of new amino acids into the growing polypeptide chain, leading to a bacteriostatic effect.[7]

Structural studies, primarily X-ray crystallography, have provided a high-resolution view of the this compound binding pocket.[6][8]

-

Primary Binding Site: this compound occupies the primary tetracycline binding site on the 30S subunit, located in a pocket formed by helices h31 and h34 of the 16S rRNA.[8][9][10]

-

Key Interactions: The enhanced affinity of this compound is largely attributed to its unique 9-t-butylglycylamido side chain.[8][11] This moiety engages in a critical stacking interaction with the nucleobase of C1054 in helix 34 of the 16S rRNA.[6][8] This interaction is not observed with older tetracyclines and is believed to restrict the mobility of C1054, which is a key component in the mechanism of ribosomal protection proteins like Tet(M).[8][11]

-

Overcoming Resistance: The bulky side chain also creates a steric clash with ribosomal protection proteins, preventing them from binding and dislodging the drug.[6] This steric hindrance, combined with the higher binding affinity, allows this compound to remain effective against bacteria expressing these resistance determinants.[1][3]

Experimental Protocols

The quantitative and structural understanding of this compound's interaction with the ribosome is derived from several key experimental techniques.

This method provides atomic-level structural detail of the antibiotic bound to its target.

-

Protocol Summary (based on studies with Thermus thermophilus):

-

Purification and Crystallization: The 30S ribosomal subunit is purified from Thermus thermophilus HB8 and crystallized under specific buffer and temperature conditions.[8]

-

Ligand Soaking: The grown crystals are transferred to a solution containing this compound (e.g., 100 μM) and soaked for 12 to 24 hours to allow the antibiotic to diffuse into the crystal and bind to the ribosome.[8]

-

Cryo-protection and Data Collection: Crystals are flash-frozen in liquid nitrogen using a cryoprotectant (e.g., 2-methyl-2,4-pentanediol).[8] X-ray diffraction data are then collected at a synchrotron beamline.[8]

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known 30S subunit structure as a model. The electron density maps are then inspected for the presence of the bound this compound, which is modeled into the density and the entire complex is refined to yield the final atomic coordinates.[8]

-

This biophysical technique measures the change in fluorescence of the antibiotic upon binding to the ribosome to determine the dissociation constant (Kd).

-

Protocol Summary:

-

Preparation: Solutions of purified 30S or 70S ribosomes and this compound are prepared in a suitable binding buffer.

-

Titration: A fixed concentration of the antibiotic (e.g., 1 µM this compound) is placed in a quartz cuvette.[2] Small aliquots of a concentrated ribosome solution are then titrated into the cuvette.[2]

-

Fluorescence Measurement: After each addition of the ribosome and a brief incubation period (e.g., 5 minutes), the fluorescence intensity is measured.[2] Tetracycline-class antibiotics are naturally fluorescent, and their fluorescence properties often change upon binding to the ribosome. For this compound, an excitation wavelength around 400 nm is used, and the emission is monitored between 510-520 nm.[2]

-

Data Analysis: The net change in fluorescence is plotted against the concentration of the ribosome. The resulting binding isotherm is then fitted to a suitable binding equation (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[2]

-

This functional assay measures the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

-

Protocol Summary:

-

System Setup: An in vitro transcription/translation system is used, often from E. coli cell extracts or composed of purified components.[6][12] The system contains all necessary components for protein synthesis: ribosomes, tRNAs, amino acids, and energy sources. A reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, is used as a template.[6]

-

Inhibitor Addition: The translation reactions are set up with varying concentrations of the inhibitor (this compound).

-

Incubation: The reactions are incubated at 37°C to allow for protein synthesis.

-

Quantification: The amount of reporter protein produced is quantified by measuring fluorescence (for GFP) or luminescence (for luciferase).[6]

-

IC50 Calculation: The protein synthesis levels are plotted against the logarithm of the inhibitor concentration. The data are fitted to a dose-response curve to determine the IC50 value.[6]

-

Conclusion

The potent antibacterial activity of this compound is unequivocally linked to its high-affinity interaction with the 30S ribosomal subunit. Quantitative biophysical methods have established a dissociation constant in the nanomolar range, an order of magnitude stronger than its predecessors.[2] This enhanced affinity is driven by specific molecular interactions, most notably the stacking of its glycylamido side chain with 16S rRNA nucleotide C1054, an interaction elucidated through high-resolution crystallography.[6][8] These structural and quantitative insights not only explain this compound's ability to overcome prevalent tetracycline resistance mechanisms but also provide a rational basis for the design of next-generation antibiotics targeting the bacterial ribosome. The detailed experimental protocols outlined herein serve as a guide for the continued investigation and development of novel ribosomal inhibitors.

References

- 1. This compound (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional, Biophysical, and Structural Bases for Antibacterial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]

- 6. Structural basis for potent inhibitory activity of the antibiotic this compound during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Characterization of an Alternative Mode of this compound Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Structural characterization of an alternative mode of this compound binding to the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Techniques for Screening Translation Inhibitors [mdpi.com]

Tigecycline's Shield: An In-Depth Technical Guide to its Spectrum of Activity Against Multidrug-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Tigecycline, the first-in-class glycylcycline antibiotic, remains a critical tool in the armamentarium against multidrug-resistant (MDR) bacterial infections. This technical guide provides a comprehensive overview of its in vitro activity, detailed experimental protocols for susceptibility testing, and a visual exploration of its mechanism of action and the resistance pathways that challenge its efficacy.

In Vitro Spectrum of Activity: A Quantitative Analysis

This compound demonstrates a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including those harboring resistance mechanisms to other antibiotic classes. The following tables summarize the in vitro activity of this compound against key MDR pathogens, presenting Minimum Inhibitory Concentration (MIC) values (MIC₅₀ and MIC₉₀) and susceptibility rates from various studies.

Table 1: In Vitro Activity of this compound Against Multidrug-Resistant Gram-Positive Bacteria

| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 28,278 | 0.12[1][2] | 0.25[1][2][3] | >99.9[1][2] |

| Methicillin-Resistant (MRSA) | 202 | 0.19[3] | 0.38[3] | 98.5[3] | |

| Methicillin-Resistant (MRSA) | - | 0.19[4] | 0.5[4] | 100[4] | |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | - | - | 100[5][6] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1,052 | - | 0.12[5] | 100[5] |

| Vancomycin-Resistant (VRE) | 219 | - | 0.12[7] | 98.6[7] |

Table 2: In Vitro Activity of this compound Against Multidrug-Resistant Gram-Negative Bacteria

| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |

| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 170 | - | - | Potent activity reported[8] |

| Imipenem-Resistant | 49 | 2[9] | 2[9] | 92[9] | |

| Multidrug-Resistant (MDR) | 80 | - | 2 (reported in early studies)[10] | Variable[10] | |

| Klebsiella pneumoniae | Carbapenem-Resistant (CRKP) | 40 | 1[11] | 2[11] | 100[11] |

| Carbapenem-Resistant (CRKP) | - | - | - | This compound is considered a last resort treatment[12] | |

| Enterobacteriaceae | General | 20,457 | 0.25[1][2] | 1[1][2] | 98.3[1][2] |

| Multidrug-Resistant (MDR) | - | 0.12[1] | 0.25[1] | 90.1[1] | |

| Extensively Drug-Resistant (XDR) | - | 2[1] | 4[1] | 85.3[1] |

Experimental Protocols for this compound Susceptibility Testing

Accurate determination of this compound susceptibility is crucial for clinical decision-making and surveillance. The following are detailed methodologies for key in vitro susceptibility testing methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Reference Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

a) Preparation of this compound Stock Solution:

-

Reconstitute a vial of this compound powder with the appropriate volume of sterile distilled water or another recommended solvent to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Gently swirl the vial until the drug is completely dissolved. Do not use Sterile Water for Injection for reconstitution of the commercial formulation.

-

Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

b) Inoculum Preparation:

-

From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

c) Test Procedure:

-

Dispense 100 µL of the standardized bacterial inoculum into each well of a 96-well microtiter plate containing serial twofold dilutions of this compound in CAMHB.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

d) Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Interpret the MIC values according to the breakpoints provided by regulatory bodies such as the FDA, CLSI, or EUCAST. Note that breakpoints can vary by organism and agency.[13]

Etest (Gradient Diffusion Method)

The Etest provides a quantitative MIC value through the diffusion of a predefined antibiotic gradient from a plastic strip.

a) Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

b) Test Procedure:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.

-

Allow the agar surface to dry for 5-15 minutes.

-

Aseptically apply the this compound Etest strip to the center of the agar surface.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

c) Interpretation of Results:

-

Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the Etest strip.

-

Interpret the result based on established breakpoints.

Visualizing Key Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for susceptibility testing, the mechanism of action of this compound, and a key resistance mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. toolify.ai [toolify.ai]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arsp.com.ph [arsp.com.ph]

- 6. Structural basis for TetM-mediated tetracycline resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. researchgate.net [researchgate.net]

- 9. RND-type drug efflux pumps from Gram-negative bacteria: molecular mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural basis for potent inhibitory activity of the antibiotic this compound during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 13. journals.asm.org [journals.asm.org]

The Molecular Architecture of Tigecycline's Broad-Spectrum Power: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline, the first-in-class glycylcycline antibiotic, represents a significant advancement in combating multidrug-resistant bacteria. Its broad-spectrum efficacy stems from a unique molecular mechanism that enhances its binding to the bacterial ribosome and enables it to overcome common tetracycline resistance mechanisms. This technical guide provides a comprehensive overview of the molecular basis of this compound's action, detailing its interaction with the ribosome, its ability to evade resistance, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on binding affinities and antimicrobial susceptibility are presented for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding.

Mechanism of Action: Enhanced Ribosomal Binding and Steric Hindrance

This compound, like its tetracycline predecessors, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] However, its superior potency is attributed to a critical structural modification: a t-butylglycylamido moiety at the 9-position of the minocycline core.[3][4] This bulky side chain confers a significantly higher binding affinity for the ribosome compared to earlier tetracyclines.[5][6]

The primary binding site for this compound is within the A-site of the 30S subunit, where it sterically clashes with the incoming aminoacyl-tRNA, thereby preventing its accommodation and halting peptide chain elongation.[1][2] X-ray crystallography and cryo-electron microscopy studies have revealed that the glycylamido side chain makes additional, crucial contacts with the 16S rRNA, most notably a stacking interaction with nucleotide C1054.[3][7] This interaction is believed to be a key determinant of this compound's enhanced binding and its ability to overcome ribosomal protection.

Quantitative Binding Affinity

Biophysical analyses have demonstrated this compound's superior binding affinity to the bacterial ribosome compared to tetracycline and minocycline. The dissociation constant (Kd) is a measure of the affinity between a ligand and its target, with a lower Kd value indicating a stronger interaction.

| Antibiotic | Dissociation Constant (Kd) for 70S Ribosome | Reference |

| This compound | ~10-8 M | [5] |

| Minocycline | ~10-7 M | [5] |

| Tetracycline | >10-6 M | [5] |

Visualization of the Mechanism of Action

The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.

Overcoming Resistance Mechanisms

A key advantage of this compound is its ability to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[8][9]

Evasion of Efflux Pumps

Tetracycline-specific efflux pumps, such as Tet(A) and Tet(K), actively transport tetracyclines out of the bacterial cell, reducing their intracellular concentration.[10] The bulky t-butylglycylamido side chain of this compound is thought to sterically hinder its recognition and transport by these pumps, allowing it to accumulate to effective concentrations within the cell.[11]

Overcoming Ribosomal Protection

Ribosomal protection proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to resume.[12][13] The enhanced binding affinity of this compound, mediated by the additional interactions of its side chain with the 16S rRNA, makes it more difficult for these proteins to displace it from the A-site.[7] Cryo-EM studies have shown that the binding site of Tet(M) on the ribosome overlaps with the position of the glycylamido moiety of this compound, suggesting a direct steric clash that prevents the protective action of Tet(M).[7]

Visualization of Resistance Evasion

The following diagram illustrates how this compound overcomes common tetracycline resistance mechanisms.

References

- 1. Comparison of tetracycline and this compound binding to ribosomes mapped by dimethylsulphate and drug-directed Fe2+ cleavage of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 3. Making sure you're not a bot! [academiccommons.columbia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Structural Characterization of an Alternative Mode of this compound Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. joachimfranklab.org [joachimfranklab.org]

- 9. Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Ribosomal Crystallography: Initiation, Peptide Bond Formation, and Amino Acid Polymerization are Hampered by Antibiotics | Annual Reviews [annualreviews.org]

- 13. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tigecycline In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to tigecycline. The following methods are described: broth microdilution, disk diffusion, and gradient diffusion. Adherence to standardized procedures is crucial for accurate and reproducible results.

Introduction

This compound is a glycylcycline antimicrobial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] Accurate in vitro susceptibility testing is essential for guiding clinical therapy and for monitoring the emergence of resistance. This document outlines the standardized procedures for determining this compound susceptibility in a research setting.

A critical factor in this compound susceptibility testing is the stability of the drug in broth media. Studies have shown that the age of the broth can significantly impact the minimum inhibitory concentration (MIC) values, with aged media leading to falsely elevated MICs.[3][4][5] Therefore, it is imperative to use freshly prepared Mueller-Hinton broth (less than 12 hours old) for broth microdilution assays.[3][4][6][7]

Key Susceptibility Testing Methods

Three primary methods are used for determining the in vitro susceptibility of bacteria to this compound:

-

Broth Microdilution (BMD): This is considered the reference method for determining the MIC of an antimicrobial agent.[8] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.

-

Disk Diffusion (Kirby-Bauer): This qualitative or semi-quantitative method involves placing a paper disk impregnated with a specific amount of this compound onto an agar plate inoculated with a standardized bacterial suspension. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.

-

Gradient Diffusion (E-test): This method utilizes a plastic strip with a predefined, continuous gradient of this compound. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[9]

Quantitative Data Summary

The following tables summarize the interpretive criteria for this compound susceptibility testing as provided by the U.S. Food and Drug Administration (FDA) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is important to note that interpretive criteria can vary by bacterial species and may be updated periodically. Researchers should always consult the latest guidelines from the relevant regulatory bodies.

Table 1: this compound Interpretive Criteria for Enterobacteriaceae

| Method | Organization | Susceptible | Intermediate | Resistant |

| MIC (µg/mL) | FDA | ≤ 2 | 4 | ≥ 8 |

| EUCAST | ≤ 0.5 (for E. coli) | - | > 0.5 (for E. coli) | |

| Zone Diameter (mm) | FDA | ≥ 19 | 15-18 | ≤ 14 |

| EUCAST | ≥ 18 (for E. coli) | - | < 18 (for E. coli) |

Data sourced from FDA and EUCAST guidelines.[8][10][11][12]

Table 2: this compound Interpretive Criteria for Acinetobacter baumannii

| Method | Organization | Susceptible | Intermediate | Resistant |

| MIC (µg/mL) | FDA | ≤ 2 | 4 | ≥ 8 |

| Zone Diameter (mm) | FDA | ≥ 19 | 15-18 | ≤ 14 |

Note: The FDA breakpoints for Enterobacteriaceae are often applied to Acinetobacter spp.[13]

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing

| Quality Control Strain | Method | MIC Range (µg/mL) | Zone Diameter Range (mm) |

| Escherichia coli ATCC 25922 | Broth Microdilution | 0.03 - 0.25 | |

| Disk Diffusion | 20 - 27 | ||

| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.03 - 0.12 | |

| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 0.03 - 0.12 | |

| Pseudomonas aeruginosa ATCC 27853 | Disk Diffusion | 9 - 13 |

Data sourced from CLSI and related studies.[3][14]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) Method

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to CLSI standards.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), freshly prepared (<12 hours old)[3][4]

-

96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

This compound Stock Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).

-

Further dilute the stock solution to create a working solution for serial dilutions.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]

-

-

Microtiter Plate Preparation:

-

Dispense 50 µL of freshly prepared CAMHB into each well of a 96-well microtiter plate.

-

Perform serial twofold dilutions of the this compound working solution in the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 32 µg/mL).

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Interpret the MIC values according to the breakpoints provided in Table 1 or 2.

-

Ensure that the QC strain results are within the acceptable ranges (Table 3).

-

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This protocol describes the standardized disk diffusion method for assessing this compound susceptibility.

Materials:

-

15-µg this compound disks[6]

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., E. coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in Protocol 1.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

-

Rotate the swab against the side of the tube to remove excess fluid.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of this compound Disks:

-

Using sterile forceps or a disk dispenser, place a 15-µg this compound disk onto the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpret the zone diameters according to the breakpoints provided in Table 1 or 2.

-

Verify that the QC strain results are within the acceptable ranges (Table 3).

-

Protocol 3: Gradient Diffusion Method

This protocol provides the steps for determining the MIC of this compound using the gradient diffusion method.

Materials:

-

This compound gradient diffusion strips (e.g., E-test)

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., E. coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation and Plate Inoculation:

-

Prepare the inoculum and inoculate the MHA plate as described in Protocol 2.

-

-

Application of Gradient Strip:

-

Using sterile forceps, apply the this compound gradient strip to the surface of the inoculated and dried MHA plate.

-

Ensure the strip is in complete contact with the agar surface and that no air bubbles are trapped underneath.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, an elliptical zone of inhibition will be visible.

-

Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[9]

-

If the intersection is between two markings, read the higher value.

-

Interpret the MIC values according to the breakpoints provided in Table 1 or 2.

-

Confirm that the QC strain results are within the acceptable ranges.

-

Visualizations

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative In Vitro Antimicrobial Activity of this compound, a New Glycylcycline Compound, in Freshly Prepared Medium and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. INVESTIGATION OF this compound SUSCEPTIBILITY OF MULTIDRUG-RESISTANT ACINETOBACTER BAUMANNII ISOLATES BY DISC DIFFUSION, AGAR GRADIENT AND BROTH MICRODILUTION TESTS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gradient Diffusion | MI [microbiology.mlsascp.com]

- 10. Comparative Evaluation of Seven this compound Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Multicenter Studies of this compound Disk Diffusion Susceptibility Results for Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Tigecycline MIC Determination via Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Tigecycline using the broth microdilution method. This procedure is aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a glycylcycline antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria, including multidrug-resistant strains. Accurate determination of its MIC is crucial for surveillance, research, and the development of new antimicrobial agents. The broth microdilution method is a standardized technique used to determine the in vitro susceptibility of bacteria to antimicrobial agents. A critical consideration for this compound is its instability in the presence of oxygen, which necessitates the use of freshly prepared Mueller-Hinton Broth (MHB) for accurate results.[1]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after incubation.

Experimental Protocol

This protocol outlines the necessary steps for performing a broth microdilution assay to determine the MIC of this compound.

Materials

-

This compound analytical standard powder

-

Sterile distilled water or Dimethyl sulfoxide (DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (including quality control strains)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes and sterile tips

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

-

Vortex mixer

Preparation of Media

A crucial aspect of this compound MIC testing is the use of freshly prepared Mueller-Hinton Broth. Aged media can lead to the oxidation of this compound, resulting in falsely elevated MIC values.[1]

-

Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

-

Crucially, the broth must be prepared and used within 12 hours of preparation. [2]

-

Ensure the final concentration of cations is approximately 20-25 mg/L for Ca²⁺ and 10-12.5 mg/L for Mg²⁺.

Preparation of this compound Stock Solution

The stability of the this compound stock solution is critical for accurate MIC results.

-

Solvent: Sterile distilled water is the recommended solvent for preparing the primary stock solution of this compound.[3]

-

Stock Concentration: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

-

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Weigh the appropriate amount of this compound powder based on its potency.

-

Dissolve the powder in sterile distilled water to achieve the desired stock concentration.

-

Vortex gently to ensure complete dissolution.

-

-

Storage: The stock solution should be prepared fresh on the day of the assay. If short-term storage is necessary, it should be kept on ice and protected from light. For longer-term storage, aliquots can be stored at -70°C for up to 43 days.[3]

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the standardized suspension.

Serial Dilution in a 96-Well Plate

The following steps describe the preparation of twofold serial dilutions of this compound in a 96-well plate for a final concentration range of 16 µg/mL to 0.015 µg/mL.

-

Add 100 µL of fresh CAMHB to all wells of a 96-well microtiter plate.

-

Prepare an intermediate dilution of the 1280 µg/mL this compound stock solution to 32 µg/mL in CAMHB.

-

Add 100 µL of the 32 µg/mL this compound solution to the wells in column 1. This will result in a starting concentration of 16 µg/mL after the addition of the inoculum.

-

Using a multichannel pipette, transfer 100 µL from column 1 to column 2 and mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from column 2 to column 10.

-

After mixing in column 10, discard 100 µL.

-

Column 11 will serve as the growth control (no antibiotic).

-

Column 12 will serve as the sterility control (no bacteria).

Inoculation of the Microtiter Plate

-

Add 100 µL of the standardized bacterial inoculum (at approximately 1 x 10⁶ CFU/mL to achieve a final concentration of 5 x 10⁵ CFU/mL) to each well from column 1 to column 11.

-

Do not add inoculum to column 12.

-

The final volume in each well (columns 1-11) will be 200 µL.

Incubation

-

Cover the plate with a lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

Reading and Interpretation of MIC

-

Place the microtiter plate on a reading apparatus.

-

The MIC is the lowest concentration of this compound that shows complete inhibition of visible bacterial growth.

-

The growth control well (column 11) should show distinct turbidity.

-

The sterility control well (column 12) should remain clear.

-

Trailing Endpoints: For tetracyclines, including this compound, a "trailing" or "phantom" growth phenomenon may be observed, where there is a gradual fading of growth over several wells. For this compound, the endpoint should be read as the first well that shows 100% inhibition of growth (no visible growth).

Quality Control

Quality control (QC) is essential for ensuring the accuracy and reproducibility of MIC results. Recommended QC strains and their acceptable MIC ranges are provided by CLSI and EUCAST.

| Quality Control Strain | CLSI M100 (34th Ed.) MIC Range (µg/mL) | EUCAST (v. 15.0) MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | 0.03 - 0.25 | 0.06 - 0.25 |

| Staphylococcus aureus ATCC® 29213™ | 0.03 - 0.12 | 0.06 - 0.25 |

| Enterococcus faecalis ATCC® 29212™ | 0.03 - 0.12 | 0.03 - 0.12 |

| Streptococcus pneumoniae ATCC® 49619™ | 0.015 - 0.12 | 0.03 - 0.12 |

Note: Always refer to the latest versions of the CLSI M100 and EUCAST QC tables for the most current ranges.

Data Presentation

Summarize the quantitative MIC data in a clear and structured table for easy comparison.

| Bacterial Strain | This compound MIC (µg/mL) | Interpretation (if applicable) |

| [Test Isolate 1] | [Result] | [S/I/R] |

| [Test Isolate 2] | [Result] | [S/I/R] |

| E. coli ATCC 25922 | [Result] | In Control/Out of Control |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Broth Microdilution MIC Determination.

96-Well Plate Serial Dilution Logic

Caption: Logic of Two-Fold Serial Dilution in a 96-Well Plate.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stabilization of this compound solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]

Application Notes and Protocols for Tigecycline Susceptibility Testing of Clinical Isolates using Etest®

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of tigecycline against clinical isolates using the Etest® gradient diffusion method. This document outlines the necessary materials, step-by-step procedures, quality control measures, and data interpretation guidelines to ensure accurate and reproducible results.

Introduction

This compound is a glycylcycline antimicrobial agent with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1] Accurate susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. The Etest® is a quantitative technique for the determination of the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against microorganisms. It is a predefined, stable gradient of 15 antimicrobial concentrations on a plastic strip.[2] When applied to an inoculated agar surface, the Etest® strip establishes a continuous concentration gradient of the antimicrobial agent, and after incubation, a symmetrical inhibition ellipse is formed. The MIC value is read directly from the scale where the edge of the inhibition ellipse intersects the strip.[2]

Principle of the Etest®

The Etest® combines the principles of dilution and diffusion methods for susceptibility testing.[2] A plastic strip is impregnated with a predefined, continuous gradient of this compound concentrations. When the strip is applied to an inoculated agar plate, the antibiotic is immediately released into the agar, creating a stable concentration gradient.[2] Following incubation, the intersection of the elliptical zone of inhibition with the MIC scale on the strip indicates the minimum inhibitory concentration of this compound required to inhibit the growth of the test organism.

Materials and Reagents

-

This compound Etest® strips (e.g., bioMérieux)

-

Mueller-Hinton Agar (MHA) plates (or other appropriate medium for fastidious organisms)

-

Sterile saline (0.85%) or Tryptic Soy Broth (TSB)

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Vortex mixer

-

Incubator (35°C ± 2°C)

-

Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)

-

Clinical isolates to be tested

Experimental Protocol

Inoculum Preparation

-

From a pure, overnight culture of the clinical isolate on a non-selective agar medium, select 3-5 well-isolated colonies of the same morphology.

-

Transfer the colonies to a tube containing 3-5 mL of sterile saline or Tryptic Soy Broth.

-

Vortex the tube to create a smooth, homogeneous suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile saline/broth to decrease it. Proper inoculum density is critical for accurate results.

Inoculation of Agar Plates

-

Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

-

Rotate the swab several times against the inside wall of the tube above the fluid level to remove excess inoculum.

-

Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform distribution of the inoculum.

-

Allow the agar surface to dry for 10-15 minutes before applying the Etest® strips.

Application of Etest® Strips

-

Using sterile forceps, carefully place the this compound Etest® strip onto the inoculated agar surface with the MIC scale facing upwards.

-

Ensure that the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.

-

If testing multiple isolates on a large (150 mm) plate, ensure adequate spacing between strips to prevent overlapping of inhibition zones.

Incubation

-

Invert the inoculated plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

For fastidious organisms, specific incubation conditions (e.g., increased CO2) and specialized media may be required as per standard guidelines.

Reading and Interpreting Results

-

After incubation, read the MIC value at the point where the lower edge of the elliptical inhibition zone intersects the Etest® strip.

-

Read the MIC value directly from the printed scale on the strip. For values that fall between two markings, round up to the next higher twofold dilution value.[3]

-

Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the established breakpoints from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Quality Control

Quality control testing should be performed with each new batch of Etest® strips and on a routine basis to ensure the accuracy of the results.

-

Follow the same procedure as for clinical isolates using standard QC strains.

-

The resulting MIC values for the QC strains should fall within the acceptable ranges specified by the manufacturer and relevant regulatory bodies.

Table 1: Quality Control Ranges for this compound Etest®

| Quality Control Strain | Acceptable MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | 0.03 - 0.25[4] |

| Staphylococcus aureus ATCC® 29213™ | 0.03 - 0.25[4] |

| Enterococcus faecalis ATCC® 29212™ | 0.03 - 0.12[4] |

| Streptococcus pneumoniae ATCC® 49619™ | 0.015 - 0.12[4] |

| Haemophilus influenzae ATCC® 49247™ | 0.06 - 0.5[4] |

Data Presentation

Summarizing MIC data in a structured format is essential for analysis and comparison.

Table 2: this compound MIC Breakpoints for Enterobacteriaceae

| Regulatory Body | Susceptible (S) | Intermediate (I) | Resistant (R) |

| FDA | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL[3][5] |

| EUCAST | ≤ 1 µg/mL | - | > 2 µg/mL[6] |

Table 3: Example of this compound MIC Distribution for Clinical Isolates

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Acinetobacter baumannii | 90 | 2 | 6 | 0.1 - 12[7] |

| Klebsiella pneumoniae (ESBL-producing) | - | 2 (Etest) | 4 (Etest) | -[8] |

| Escherichia coli (ESBL-producing) | - | 0.5 (Etest) | 1 (Etest) | -[8] |

Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Visualization of Experimental Workflow and Data Interpretation

Caption: Workflow for this compound Etest® Susceptibility Testing.

References

- 1. Validation and Reproducibility Assessment of this compound MIC Determinations by Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Comparative In Vitro Antimicrobial Activity of this compound, a New Glycylcycline Compound, in Freshly Prepared Medium and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

In Vivo Efficacy of Tigecycline in a Murine Thigh Infection Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Tigecycline using a murine thigh infection model. The information compiled is based on established experimental data and is intended to guide researchers in designing and executing similar preclinical studies.

Introduction

The murine thigh infection model is a well-established and highly utilized preclinical model for assessing the in vivo efficacy of antimicrobial agents.[1] This model is particularly valuable as it mimics human soft tissue infections and allows for the determination of key pharmacokinetic/pharmacodynamic (PK/PD) parameters that are often predictive of clinical outcomes in humans.[1] this compound, a glycylcycline antimicrobial, has demonstrated broad-spectrum activity against a variety of pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] This document outlines the protocols for testing this compound's efficacy in both neutropenic and immunocompetent murine thigh infection models.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound against various bacterial strains in the murine thigh infection model.

Table 1: Efficacy of this compound against Staphylococcus aureus in a Neutropenic Murine Thigh Model [2][3][4]

| Bacterial Strain | This compound MIC (μg/mL) | This compound Dosage Range (mg/kg/day) | Maximum Reduction in Bacterial Load (log10 CFU/thigh) | fAUC/MIC for 80% Efficacy (EI80) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 1.56 - 400 | ~1.8 - 2.3 | 5.4 (range: 2.8 - 13) |

| Hospital-Associated MRSA (HA-MRSA) | 0.25 - 0.5 | 1.56 - 400 | ~1.8 - 2.3 | 5.4 (range: 2.8 - 13) |

| Community-Associated MRSA (CA-MRSA) | 0.125 - 0.25 | 1.56 - 400 | ~1.8 - 2.3 | 5.4 (range: 2.8 - 13) |

Table 2: Efficacy of this compound against Enterobacteriaceae in a Neutropenic Murine Thigh Model [5]

| Bacterial Strain | This compound MIC (μg/mL) | This compound Dosage Range (mg/kg/day) | fAUC/MIC for 80% Efficacy (EI80) |

| Escherichia coli (including ESBL-producing) | 0.125 - 2 | 3.125 - 300 | 8.4 |

| Klebsiella pneumoniae (including ESBL & Carbapenemase-producing) | 0.125 - 2 | 3.125 - 300 | 8.4 |

Table 3: Impact of Immune Status on this compound Efficacy against CA-MRSA [2]

| Mouse Model | This compound Doses (mg/kg, once daily) | fAUC/MIC | Mean Change in Bacterial Load (log10 CFU/thigh) |

| Neutropenic | 1.56 | 1.8 | +1.4 |

| 3.13 | 3.6 | +0.5 | |

| 6.25 | 7.2 | +0.1 | |

| 12.5 | 8.8 | -1.1 | |

| Immunocompetent | 1.56 | 1.8 | -1.6 |

| 3.13 | 3.6 | -1.9 | |

| 6.25 | 7.2 | -1.8 | |

| 12.5 | 8.8 | -1.6 |

Experimental Protocols

Murine Thigh Infection Model

This protocol outlines the key steps for establishing a murine thigh infection.

a. Animal Model:

-

Weight: Approximately 23-27 g.[7]

-

Neutropenic Model: To induce neutropenia, administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[7] This renders the mice more susceptible to infection, mimicking the condition of immunocompromised patients.[1]

-

Immunocompetent Model: No pre-treatment with cyclophosphamide is required.[2]

b. Bacterial Strain Preparation:

-

Select the desired bacterial strain (e.g., S. aureus, E. coli, K. pneumoniae).

-

Determine the Minimum Inhibitory Concentration (MIC) of this compound for the selected strain using broth microdilution according to CLSI guidelines.[2]

-

Culture the bacteria to the mid-logarithmic phase, then wash and dilute in sterile saline to the desired inoculum concentration.

c. Infection Procedure:

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Inject 0.1 mL of the bacterial inoculum (typically 10^6 to 10^8 CFU/mL) directly into the thigh muscle of each mouse.[2][7]

This compound Treatment Regimen

a. Drug Preparation:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., normal saline).

-

Further dilute the stock solution to achieve the desired dosing concentrations.

b. Administration:

-

Initiate treatment 2 hours post-infection.[2]

-

Administer this compound via subcutaneous injection in a volume of 0.2 mL.[2]

-

Dosing regimens can vary, from single doses to multiple doses administered over a 24-hour period.[2][5]

Assessment of Efficacy

a. Sample Collection:

-

At 24 hours post-treatment initiation, euthanize the mice.[2]

-

Aseptically dissect the entire thigh muscle.

b. Bacterial Burden Quantification:

-

Homogenize the thigh tissue in a known volume of sterile saline.

-

Perform serial dilutions of the tissue homogenate.

-

Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates overnight at 37°C.

-

Count the number of colony-forming units (CFU) and express the bacterial load as log10 CFU per thigh or log10 CFU per gram of tissue.[7]

Visualizations

Caption: Workflow of the murine thigh infection model for evaluating this compound efficacy.

Caption: Relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and this compound efficacy.

References

- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 2. Pharmacodynamics of this compound against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]